molecular formula C8H10N2O B231270 1-(4-Aminophenyl)ethan-1-one oxime

1-(4-Aminophenyl)ethan-1-one oxime

Cat. No.: B231270
M. Wt: 150.18 g/mol
InChI Key: ZIBZGXFVQGQEBO-UXBLZVDNSA-N
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Description

1-(4-Aminophenyl)ethan-1-one oxime is an oxime derivative characterized by an oxime (-NOH) functional group attached to a ketone at the 4-aminophenyl position. This compound serves as a versatile precursor in organic synthesis, particularly for forming Schiff bases and metal complexes due to its reactive amino and oxime groups . Its synthesis typically involves the reaction of 1-(4-aminophenyl)ethan-1-one with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate), followed by purification via recrystallization . The compound’s structural and electronic properties make it valuable in coordination chemistry and medicinal applications, such as antimicrobial and anticancer research .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(NE)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6+

InChI Key

ZIBZGXFVQGQEBO-UXBLZVDNSA-N

SMILES

CC(=NO)C1=CC=C(C=C1)N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Aromatic Substitution Patterns

  • 1-(4-Methoxyphenyl)ethan-1-one oxime (): Replaces the amino group (-NH₂) with a methoxy (-OCH₃) group. The electron-donating methoxy group alters electronic properties, reducing nucleophilicity compared to the amino-substituted analogue. Applications: Primarily used in photodynamic therapy and as a ligand in coordination chemistry .
  • 1-(3-Bromophenyl)ethan-1-one oxime ():

    • Features a bromo substituent at the meta position.
    • The bulky, electron-withdrawing bromo group reduces reactivity in condensation reactions but enhances stability in halogen-bonded crystal structures .
  • 1-(2-Thienyl)ethan-1-one oxime (, ):

    • Replaces the phenyl ring with a thiophene heterocycle.
    • Enhanced antimicrobial activity due to sulfur’s electronegativity and improved solubility in organic solvents .

Oxime Ether Derivatives

  • O-Methyl and O-Benzyl Oxime Ethers ():
    • The oxime hydroxyl group is substituted with methyl or benzyl groups via alkylation.
    • These derivatives exhibit improved lipophilicity and bioavailability, making them effective in antifungal and anticancer applications .

Antimicrobial Activity

  • Thiophene-based oximes (e.g., 1-(2-thienyl)ethan-1-one oxime): Broad-spectrum activity (MIC = 8–16 µg/mL) attributed to sulfur’s electronegativity enhancing membrane disruption .
  • O-Benzyl oxime ethers : Superior antifungal activity (e.g., Candida albicans, MIC = 4 µg/mL) due to increased lipophilicity .

Coordination Chemistry

  • Schiff Base Metal Complexes: The amino group in 1-(4-aminophenyl)ethan-1-one oxime condenses with aldehydes (e.g., salicylaldehyde derivatives) to form tridentate ligands. These complexes with Co(II), Ni(II), and Cu(II) show anticancer activity (IC₅₀ = 12–25 µM) .
  • Methoxy-substituted analogues: Form less stable complexes due to weaker donor capacity of -OCH₃ compared to -NH₂ .

Crystallographic and Spectral Data

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Network Reference
This compound Monoclinic P2₁/c a = 7.42, b = 10.15, c = 14.20 N–H⋯O and O–H⋯N interactions
1-(4-Methoxyphenyl)ethan-1-one oxime Orthorhombic Pbca a = 12.30, b = 15.45, c = 18.60 C–H⋯O and π-π stacking
Cu(II) Schiff base complex Triclinic P1 a = 8.95, b = 9.20, c = 12.50 Jahn-Teller distorted octahedral geometry

Research Findings and Key Insights

Substituent Effects: The amino group in this compound enhances its reactivity in Schiff base formation compared to methoxy or bromo analogues .

Biological Performance : Thiophene- and benzyl-substituted derivatives exhibit superior antimicrobial activity due to improved membrane interaction and solubility .

Structural Stability: Crystallographic studies reveal that hydrogen bonding in the amino-substituted oxime contributes to its thermal stability, whereas methoxy analogues rely on weaker van der Waals interactions .

Preparation Methods

Hydroxylamine Hydrochloride/KOH Method

A classic procedure involves refluxing 1-(4-Aminophenyl)ethanone with hydroxylamine hydrochloride in the presence of potassium hydroxide. In a representative protocol:

  • Reagents : Hydroxylamine hydrochloride (5.0 g, 71.94 mmol), KOH (3.0 g, 53.48 mmol), and 1-(4-Aminophenyl)ethanone (8.0 g, 59.62 mmol).

  • Conditions : Ethanol/water solvent system, reflux for 30–45 minutes.

  • Workup : Neutralization with 1N KOH, precipitation in ice-water, and recrystallization from diethyl ether.

  • Yield : 31–51%.

The reaction proceeds via the intermediate formation of a hydroxylamine-KOH complex, which facilitates nucleophilic attack on the carbonyl carbon. The IR spectrum of the product confirms oxime formation through the disappearance of the C=O stretch (~1680 cm⁻¹) and the appearance of C=N (1429–1497 cm⁻¹) and O–H (3212 cm⁻¹) stretches.

Hydroxylamine Sulfate/Methanol Method

An alternative approach uses hydroxylamine sulfate in methanol under reflux:

  • Reagents : 1-(4-Aminophenyl)ethanone (10 mmol), hydroxylamine sulfate (12 mmol).

  • Conditions : Methanol solvent, reflux for 2 hours.

  • Yield : 85–90%.
    This method avoids alkaline conditions, simplifying purification. The ¹H NMR spectrum (DMSO-d₆) shows a singlet at δ 11.24 ppm for the oxime hydroxyl group and aromatic protons at δ 7.65–6.60 ppm.

Reduction of 1-(4-Nitrophenyl)ethanone Oxime

For substrates where the amine group is sensitive to reaction conditions, a two-step synthesis involving nitro reduction has been developed.

Catalytic Hydrogenation

  • Step 1 : Oximation of 1-(4-Nitrophenyl)ethanone using hydroxylamine hydrochloride/KOH, yielding 1-(4-Nitrophenyl)ethanone oxime (89% yield).

  • Step 2 : Reduction of the nitro group using a borane-ammonia complex and CuO catalyst in methanol at 50°C for 20 minutes.

  • Overall Yield : 90%.

This method is advantageous for avoiding harsh acidic or basic conditions during the reduction step. The final product’s purity (>95%) is confirmed by HPLC.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate oximation. Preliminary studies report a 15-minute reaction time with comparable yields (80–85%) to conventional methods.

Solid-Phase Synthesis

Immobilization of the ketone precursor on silica gel has been explored, though yields remain modest (45–50%) due to incomplete reagent diffusion.

Characterization and Analytical Data

Spectroscopic Analysis

Technique Key Observations Reference
IR C=N stretch: 1429–1497 cm⁻¹; O–H: 3212 cm⁻¹
¹H NMR δ 11.24 (s, OH), δ 7.65 (d, J=7.7 Hz, ArH), δ 2.56 (s, CH₃)
MS m/z 150.18 (M⁺), fragmentation at m/z 135 (C₈H₉NO)

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar oxime group (C=N–O dihedral angle: 8.2°) and a three-dimensional hydrogen-bonded network (O–H···N and N–H···O interactions).

Comparative Analysis of Synthetic Methods

Method Yield Purity Advantages Limitations
Direct Oximation (HCl/KOH) 31–51%95%Cost-effectiveModerate yields
Hydroxylamine Sulfate 85–90%98%High purityRequires methanol
Nitro Reduction 90%>95%Amine protectionTwo-step process

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C-NMR : Assigns oxime configuration (E/Z) via chemical shifts (e.g., δ ~11.3 ppm for oxime -OH in DMSO-d₆) .
    • NOESY : Confirms spatial proximity of aromatic protons and oxime groups .
  • HPLC : Quantifies purity and detects byproducts (e.g., unreacted ketone) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N within 0.3% of theoretical values) .

Advanced Tip : Pair experimental data with computational tools (e.g., Gaussian for DFT-optimized structures) to predict spectral features .

How does the oxime functional group influence the biological activity of 1-(4-Aminophenyl)ethan-1-one derivatives?

Advanced Research Focus
The oxime moiety enhances bioactivity through:

  • Metal chelation : Binds to enzymatic active sites (e.g., 1-deoxy-D-xylulose-5-phosphate synthase inhibitors) .
  • Lipophilicity modulation : Measured via RP-HPLC (log kw values <5), oxime ethers improve membrane permeability while adhering to Lipinski’s rules .
  • Hydrogen bonding : Stabilizes interactions with biological targets (e.g., antimicrobial agents) .

Case Study : (E)-2-(4-Aminophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one oxime showed 77% yield and activity against bacterial strains via hydroxyl group-mediated H-bonding .

What strategies are effective for troubleshooting low yields in Schiff base formation using this compound?

Advanced Research Focus
Schiff base synthesis requires precise control of:

  • pH : Use potassium acetate (3.0 equiv.) to deprotonate the amine and activate the aldehyde .
  • Solvent polarity : Ethanol or methanol balances reactivity and solubility .
  • Catalyst-free conditions : Avoids side reactions; heating at 338 K for 5–10 hours ensures completion .

Data Contradiction : Some studies report yields <30% due to steric hindrance from substituents (e.g., tert-butyl groups). Solutions include using excess aldehyde (1.2 equiv.) .

How can computational chemistry aid in predicting the stability and reactivity of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulates conformational changes under physiological conditions .
  • DFT Calculations : Predicts thermodynamic stability of E/Z isomers (ΔG < 2 kcal/mol favors Z-form) .
  • Docking Studies : Models interactions with target proteins (e.g., antimicrobial enzymes) .

Validation : Experimental log P values strongly correlate with computed lipophilicity parameters (R² > 0.9) .

What are the best practices for handling air- and moisture-sensitive oxime derivatives during synthesis?

Q. Basic Research Focus

  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of the amino group .
  • Drying agents : Molecular sieves (3Å) in reaction mixtures absorb moisture .
  • Storage : Amber glass vials at 253 K under N₂ gas .

Safety Note : Avoid prolonged exposure to light, which can catalyze decomposition .

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